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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction
Solid-phase synthesis is the cornerstone of modern nucleic acid chemistry, enabling the

automated and efficient production of custom RNA oligonucleotides. The phosphoramidite

method, adapted for RNA synthesis, employs a four-step cycle of detritylation, coupling,

capping, and oxidation to sequentially add ribonucleoside phosphoramidites to a growing chain

on a solid support. The use of the tert-butyldimethylsilyl (TBDMS) group for the protection of

the 2'-hydroxyl of the ribose is a well-established and widely used strategy. This application

note provides a detailed protocol for the solid-phase synthesis of RNA oligonucleotides using

2'-TBDMS-protected uridine (rU) phosphoramidites, along with comprehensive data on

reagents, reaction conditions, and expected outcomes.

Overview of the Solid-Phase RNA Synthesis Cycle
The synthesis of RNA oligonucleotides on a solid support follows a cyclical four-step process

for each nucleotide addition. The key steps are:

Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the

support-bound nucleoside (or the growing oligonucleotide chain) to expose the 5'-hydroxyl

group for the subsequent coupling reaction.
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Coupling: Activation of the 2'-TBDMS-rU phosphoramidite and its subsequent reaction with

the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion

mutants in the final product.

Oxidation: Conversion of the unstable phosphite triester linkage to a more stable pentavalent

phosphotriester using an oxidizing agent.

This cycle is repeated until the desired RNA sequence is assembled. Following synthesis, the

oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a

two-step deprotection process. The final product is then purified to yield the desired full-length

RNA molecule.

Quantitative Data Summary
The following tables summarize the key quantitative parameters for each stage of the solid-

phase RNA synthesis protocol using 2'-TBDMS-rU phosphoramidites.

Table 1: Solid-Phase Synthesis Cycle Parameters
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Step
Reagent/Para
meter

Concentration/
Value

Reaction Time
Typical
Efficiency

Detritylation

3%

Trichloroacetic

Acid (TCA) in

Dichloromethane

(DCM)

3% (w/v) 60 - 120 seconds > 99%

Coupling
2'-TBDMS-rU

Phosphoramidite

0.1 M in

Acetonitrile
5 - 15 minutes > 98%

Activator (e.g., 5-

Ethylthio-1H-

tetrazole (ETT))

0.25 M in

Acetonitrile
5 - 15 minutes

Capping

Capping

Reagent A

(Acetic

Anhydride/Pyridi

ne/THF)

10:10:80 (v/v/v) 30 - 60 seconds > 99%

Capping

Reagent B (16%

N-

Methylimidazole

in THF)

16% (v/v) 30 - 60 seconds

Oxidation

Oxidizing

Solution (Iodine

in

THF/Pyridine/Wa

ter)

0.02 - 0.1 M 30 - 60 seconds > 99%

Table 2: Deprotection and Purification Parameters
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Step Reagent/Parameter
Concentration/Con
ditions

Treatment Time

Cleavage & Base

Deprotection

Ammonium

Hydroxide/Methylamin

e (AMA)

1:1 (v/v) 10 minutes at 65°C

2'-TBDMS

Deprotection

Triethylamine

trihydrofluoride

(TEA·3HF) in

NMP/TEA

1.4 M HF

concentration
1.5 hours at 65°C

Purification (HPLC) Mobile Phase A

0.1 M

Triethylammonium

Acetate (TEAA), pH

7.0

Gradient Elution

Mobile Phase B Acetonitrile Gradient Elution

Purification (PAGE) Gel Concentration
15-20% Denaturing

Polyacrylamide
Electrophoresis

Elution Buffer
0.5 M Ammonium

Acetate, 1 mM EDTA
Overnight

Table 3: Typical Yields

Parameter Typical Value

Per-cycle Coupling Efficiency 98 - 99.5%

Overall Yield (20-mer, post-synthesis) 60 - 80%

Overall Yield (20-mer, post-purification) 30 - 50%

Experimental Protocols
Automated Solid-Phase RNA Synthesis
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This protocol is designed for an automated DNA/RNA synthesizer. All reagents should be

anhydrous and of synthesis grade.

Materials:

2'-TBDMS-rU-CE Phosphoramidite

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

Anhydrous Acetonitrile

Detritylation Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

Capping Reagent A: Acetic Anhydride/Pyridine/Tetrahydrofuran (THF) (10:10:80, v/v/v)

Capping Reagent B: 16% N-Methylimidazole in THF

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (e.g., 70:20:10, v/v/v)

Washing Solution: Acetonitrile

Procedure:

Synthesizer Setup:

Install the appropriate 2'-TBDMS-rU phosphoramidite vial and the solid support column on

the synthesizer.

Ensure all reagent bottles are filled with fresh solutions and properly connected.

Prime all lines according to the manufacturer's instructions.

Synthesis Cycle: The synthesizer will automatically perform the following steps for each

nucleotide addition:

Detritylation: The column is washed with the detritylation solution to remove the 5'-DMT

group. The orange color of the resulting trityl cation can be monitored to assess coupling
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efficiency. The column is then washed with acetonitrile to remove the acid.

Coupling: The 2'-TBDMS-rU phosphoramidite and activator solutions are delivered

simultaneously to the column to initiate the coupling reaction.

Capping: The capping reagents are delivered to the column to acetylate any unreacted 5'-

hydroxyl groups.

Oxidation: The oxidizing solution is delivered to the column to convert the phosphite

triester to a stable phosphotriester.

Washing: The column is washed extensively with acetonitrile between each step to

remove excess reagents and byproducts.

Chain Elongation: The synthesis cycle is repeated until the desired RNA sequence is

assembled.

Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer

("Trityl-off") or left on for purification ("Trityl-on").

Cleavage and Deprotection
Materials:

Ammonium Hydroxide/Methylamine (AMA) solution (1:1, v/v)

Triethylamine trihydrofluoride (TEA·3HF)

N-Methyl-2-pyrrolidone (NMP), anhydrous

Triethylamine (TEA), anhydrous

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

Cleavage and Base Deprotection:

Transfer the solid support from the synthesis column to a 2 mL screw-cap vial.
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Add 1 mL of AMA solution to the vial.

Seal the vial tightly and heat at 65°C for 10 minutes.

Allow the vial to cool to room temperature.

Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to

a new microcentrifuge tube.

Dry the RNA pellet using a vacuum concentrator.

2'-TBDMS Group Removal:

To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle

heating at 65°C for 5 minutes may be required.

Add 60 µL of TEA to the DMSO/RNA solution and mix gently.

Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.

Cool the reaction mixture on ice.

Purification of the Synthesized RNA
The crude RNA can be purified by High-Performance Liquid Chromatography (HPLC) or

Polyacrylamide Gel Electrophoresis (PAGE).

a) Reversed-Phase HPLC (for Trityl-on purification):

Quenching: Add 1.75 mL of Glen-Pak RNA Quenching Buffer to the deprotected RNA

solution and mix well.

Column Equilibration: Equilibrate a C18 reverse-phase HPLC column with a suitable buffer

system (e.g., Mobile Phase A: 0.1 M TEAA, pH 7.0; Mobile Phase B: Acetonitrile).

Sample Injection: Load the quenched sample onto the column.

Gradient Elution: Elute the RNA using a linear gradient of Mobile Phase B. The DMT-on, full-

length product will have a longer retention time.
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Fraction Collection: Collect the fractions corresponding to the major peak.

Detritylation of Purified RNA: Treat the collected fraction with 80% acetic acid to remove the

DMT group.

Desalting: Desalt the final product using a suitable method such as ethanol precipitation or a

desalting column.

b) Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

Sample Preparation: Dissolve the deprotected RNA in a formamide-based loading buffer.

Gel Electrophoresis: Load the sample onto a high-percentage (15-20%) denaturing

polyacrylamide gel containing 7 M urea. Run the gel until the desired separation is achieved.

Visualization: Visualize the RNA bands using UV shadowing or a suitable stain.

Excision and Elution: Excise the band corresponding to the full-length product. Crush the gel

slice and elute the RNA overnight in an appropriate elution buffer (e.g., 0.5 M ammonium

acetate, 1 mM EDTA).

Desalting: Desalt the eluted RNA.
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Click to download full resolution via product page

Caption: Workflow for solid-phase RNA synthesis using 2'-TBDMS-rU.

Chemical Pathway of a Single Synthesis Cycle
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3. Capping
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Caption: Chemical transformations in one cycle of solid-phase RNA synthesis.

To cite this document: BenchChem. [Standard Protocol for Solid-Phase RNA Synthesis
Using 2'-TBDMS-rU]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150670#standard-protocol-for-solid-phase-rna-
synthesis-using-2-tbdms-ru]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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